
Nifenazona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Properties
Nifenazone, chemically classified as a pyrazolone derivative, exhibits significant anti-inflammatory and analgesic properties. It is primarily recognized for its use in treating rheumatic conditions, where it helps alleviate pain and inflammation. The compound functions by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Treatment of Muscular Dystrophy
Nifenazone has shown promise in preclinical studies for the treatment of muscular dystrophy. A study involving Dmd C3333Y mice demonstrated that administration of Nifenazone significantly improved muscle strength and cardiac function by inhibiting TRIM63-dependent degradation pathways .
Analgesic Effects
The analgesic effects of Nifenazone have been compared to other non-steroidal anti-inflammatory drugs (NSAIDs). While it is less potent than some alternatives, it remains effective for managing pain associated with rheumatic diseases .
Case Study 1: Muscular Dystrophy
In a controlled study, Dmd C3333Y mice treated with Nifenazone exhibited:
- Improved muscle strength measured by grip strength tests.
- Enhanced cardiac function assessed through echocardiography.
- Reduction in serum creatine kinase levels, indicating decreased muscle damage .
Case Study 2: Rheumatic Conditions
A clinical trial involving patients with chronic rheumatic pain demonstrated that:
- Patients receiving Nifenazone reported a significant reduction in pain scores compared to those receiving placebo.
- Adverse effects were minimal, making it a viable option for long-term management of chronic pain .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Muscular Dystrophy | Inhibition of TRIM63 | Improved muscle strength and cardiac function |
Rheumatic Conditions | COX-1 and COX-2 inhibition | Significant reduction in pain scores |
Mecanismo De Acción
La nifenazona ejerce sus efectos principalmente a través de la activación del proteasoma 20S . Esta activación mejora la capacidad del proteasoma para degradar proteínas mal plegadas o dañadas, manteniendo así la homeostasis celular . El compuesto interactúa con las superficies del anillo α del proteasoma, influyendo en la dinámica de la compuerta y facilitando la degradación de proteínas .
Análisis Bioquímico
Biochemical Properties
The solvatochromic, spectral, and geometrical properties of Nifenazone have been experimentally and computationally investigated . The chemical properties of Nifenazone are strongly dependent on the polarity of the chosen medium and its hydrogen bonding capability .
Cellular Effects
It is known that Nifenazone may interact with various drugs, potentially affecting their excretion rates or the severity of their adverse effects .
Molecular Mechanism
It is known that Nifenazone is the amide formed when ampyrone and the acid chloride of nicotinic acid are combined in a Schotten–Baumann reaction .
Métodos De Preparación
La nifenazona se sintetiza mediante una reacción de Schotten-Baumann, que implica la combinación de ampirona y el cloruro de ácido del ácido nicotínico . Esta reacción suele ocurrir en condiciones básicas, a menudo utilizando una base como el hidróxido de sodio para facilitar la formación del enlace amida .
Análisis De Reacciones Químicas
La nifenazona experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción pueden alterar sus grupos funcionales, modificando potencialmente sus propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución .
Comparación Con Compuestos Similares
La nifenazona es similar a otros derivados de pirazolona, como la aminopirina y la antipirina . Es única en su activación específica del proteasoma 20S y sus propiedades neuroprotectoras . Otros compuestos similares incluyen:
Aminopirina: Conocida por sus propiedades analgésicas y antiinflamatorias.
Antipirina: Utilizada como agente analgésico y antipirético.
Actividad Biológica
Nifenazone, a pyrazolone derivative, is primarily recognized for its anti-inflammatory and analgesic properties. This compound has garnered attention in recent years for its diverse biological activities beyond its traditional applications. This article explores the biological activity of Nifenazone through various research findings, case studies, and data tables.
Nifenazone functions as an inhibitor of the enzyme TRIM63, which plays a critical role in protein degradation, specifically the ubiquitination of dystrophin in muscular dystrophy models. By inhibiting TRIM63, Nifenazone helps stabilize dystrophin levels, thereby alleviating symptoms associated with muscular dystrophy . This mechanism highlights its potential as a therapeutic agent in muscle disorders.
Pharmacological Properties
1. Anti-inflammatory Activity:
Nifenazone exhibits significant anti-inflammatory effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
2. Analgesic Effects:
The analgesic properties of Nifenazone have been documented in various studies. It provides relief from pain associated with rheumatic conditions and is often considered an alternative to traditional NSAIDs .
3. Proteasome Activation:
Recent studies indicate that Nifenazone activates the 20S proteasome, enhancing its chymotryptic-like peptidase activity. This activation is crucial for cellular protein homeostasis and may contribute to its therapeutic effects in muscle disorders .
Case Studies
-
Muscular Dystrophy Treatment:
A study involving mdx mice (a model for Duchenne muscular dystrophy) demonstrated that administration of Nifenazone significantly improved muscle strength and cardiac function. The treatment reduced levels of ubiquitinated dystrophin (Ub-DMD), suggesting a protective role against muscle degeneration . -
Chronic Pain Management:
Clinical trials have assessed the efficacy of Nifenazone in managing chronic pain conditions. Results indicated a notable reduction in pain scores among participants treated with Nifenazone compared to placebo groups .
Data Tables
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZANEXCSZCZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045366 | |
Record name | Nifenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2139-47-1 | |
Record name | Nifenazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2139-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifenazone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifenazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nifenazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nifenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nifenazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFENAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8780F0K71U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.